
9-(3-Bromophenyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Bromophenyl)phenanthrene is a polycyclic aromatic hydrocarbon that features a bromine atom attached to the phenyl group at the 3-position of the phenanthrene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)phenanthrene typically involves the bromination of phenanthrene derivatives. One common method includes the use of bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, allowing the bromine to selectively substitute the hydrogen atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of phenanthrene, followed by controlled bromination using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The compound can be oxidized using reagents like tert-butyl hydroperoxide and molybdenum acetylacetonate to form phenanthrenequinone derivatives.
Reduction Reactions: Reduction of this compound can be achieved using lithium aluminum hydride, leading to the formation of dihydrophenanthrene derivatives.
Major Products Formed:
Substitution: Formation of phenanthrene derivatives with various substituents.
Oxidation: Formation of phenanthrenequinone and related compounds.
Reduction: Formation of dihydrophenanthrene derivatives.
Applications De Recherche Scientifique
9-(3-Bromophenyl)phenanthrene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(3-Bromophenyl)phenanthrene involves its interaction with molecular targets through its aromatic structure and bromine atom. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-withdrawing nature of the bromine atom. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
9-Bromophenanthrene: Similar in structure but lacks the phenyl group at the 3-position.
9-Phenanthryl bromide: Another brominated phenanthrene derivative with different substitution patterns.
9-(4-Phenyl)anthracene: A related compound with a phenyl group at a different position.
Uniqueness: 9-(3-Bromophenyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom at the 3-position of the phenyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and material science .
Propriétés
Formule moléculaire |
C20H13Br |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
9-(3-bromophenyl)phenanthrene |
InChI |
InChI=1S/C20H13Br/c21-16-8-5-7-14(12-16)20-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)20/h1-13H |
Clé InChI |
GXVYYKSNVXVMNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


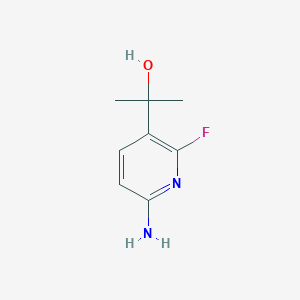

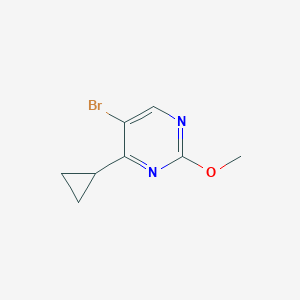
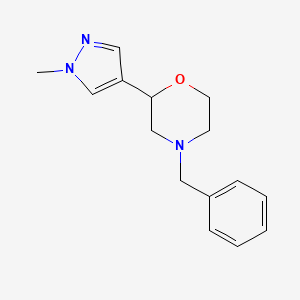
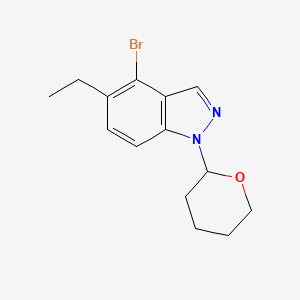
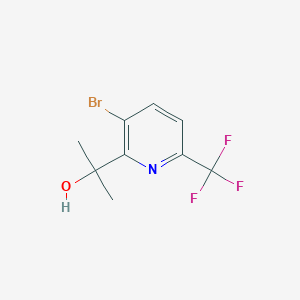
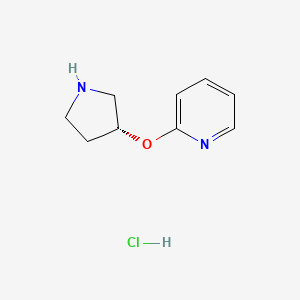
![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
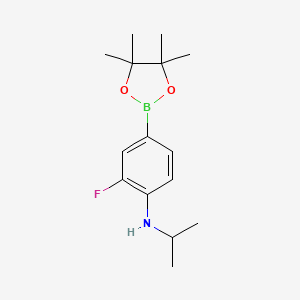
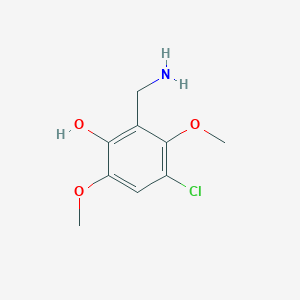
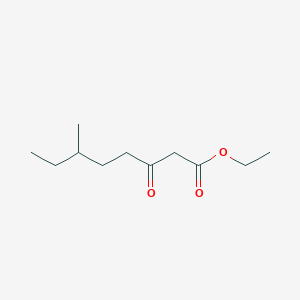
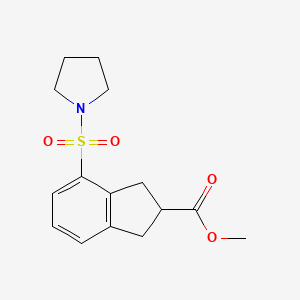
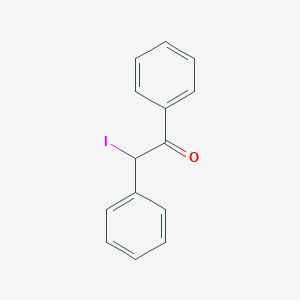
![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
